4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c18-15-7-3-2-6-14(15)12-19-10-11-22-16(13-19)17(21)20-8-4-1-5-9-20/h2-3,6-7,16H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNVLOWHXCXYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the initial formation of the bromophenylmethyl intermediate, followed by its reaction with piperidine and morpholine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include phenol derivatives, alcohol derivatives, and substituted bromophenyl compounds.
Scientific Research Applications
4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine and morpholine rings can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholine: Similar structure but lacks the piperidine ring.
N-(4-Bromophenyl)morpholine: Similar structure but with different substitution patterns.
Uniqueness
4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of both the piperidine and morpholine rings, which confer distinct chemical and biological properties. The combination of these rings with the bromophenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Biological Activity
The compound 4-[(2-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.29 g/mol. The compound features a bromophenyl group, a piperidine carbonyl moiety, and a morpholine ring, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃BrN₂O₂ |
| Molecular Weight | 365.29 g/mol |
| CAS Number | 2180605-40-5 |
| Density | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The piperidine and morpholine rings are known to modulate receptor activity, which can influence various physiological processes such as neurotransmission and enzyme inhibition .
Antimicrobial Activity
Recent studies have indicated that morpholine derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antimicrobial efficacy .
Case Study:
In vitro tests demonstrated that similar morpholine derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Properties
Research into the anticancer potential of morpholine derivatives has revealed that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the bromophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets .
Research Findings:
A study focusing on similar compounds found that they exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range. The specific pathways affected include those involved in apoptosis and cell signaling .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other morpholine derivatives can provide insights into its unique properties.
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| 4-(2-Bromobenzyl)morpholine | Antimicrobial | MIC: 0.5 μg/mL |
| 4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine | Anticancer, Antimicrobial | IC50: 10 μM |
| This compound | Potentially high due to structural features | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
